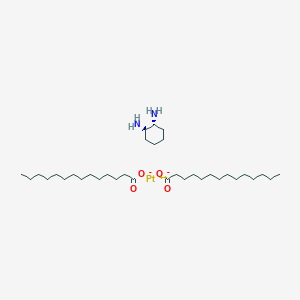
ミリップラチン
説明
Miriplatin is an organoplatinum compound synthesized from the reaction of a platinum-containing complex with a dithiocarbamate derivative. It is the first organoplatinum compound to be synthesized in a single step, and has been found to possess a variety of biological activities. Miriplatin has been studied for its potential use as an antitumor agent, as well as for its potential applications in other areas of medical research.
科学的研究の応用
肝細胞癌の治療
ミリップラチンは、経カテーテル動脈化学塞栓術による肝細胞癌の治療薬として日本で承認されています {svg_1}. これは、ミリップラチンが水に不溶性であるため、この特定の治療のためにリポドールに懸濁することができるためです {svg_2}.
全身投与のためのリポソームへの使用
肝細胞癌以外の腫瘍にも全身投与できるミリップラチン負荷リポソーム(リポミリップラチン)の開発研究が行われています {svg_3}. この研究により、ミリップラチンをリポソームにうまく組み込むことができ、リポミリップラチンの安定性と抗腫瘍活性は、リポソーム組成に依存しないことがわかりました {svg_4}.
抗腫瘍活性
リポミリップラチンは、細胞アポトーシス誘導を介した著しい抗腫瘍活性を示しました {svg_5}. これらの活性は、市販のシスプラチンおよびオキサリプラチン注射剤に匹敵し、リポミリップラチンは、全身投与による将来の潜在的な臨床応用において大きな可能性を示していることを示唆しています {svg_6}.
疾患コントロールの改善
ミリップラチンとDDP-Hの組み合わせは、より高い疾患コントロール効果を示しており、複数の肝細胞癌を有する症例に対する有望な代替治療法であることを示しています {svg_7}. これは、肝予備能の低下を経験することなく治療に耐えられる人にとって特に当てはまります {svg_8}.
新しいプラチナアナログ薬の開発
ミリップラチンは、毒性を低下させると同時に治療効果を高めることを目指す、新しいプラチナアナログ薬の開発の一部です {svg_9}. これは、新規プラチナ系治療薬開発における主要な戦略の1つです {svg_10}.
作用機序
Target of Action
Miriplatin, a lipophilic platinum complex, primarily targets the mitochondria . This is distinct from most platinum agents, which typically target DNA . In the mitochondria, Miriplatin interacts with proteins POLG and TFAM , which are involved in mitochondrial DNA (mtDNA) replication .
Mode of Action
Miriplatin is taken up by cells and targets the mitochondria . It enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these proteins . This interaction blocks mtDNA replication . Additionally, Miriplatin can intercalate into the DNA of cancer cells, forming platinum-DNA adducts .
Biochemical Pathways
The degradation of POLG and TFAM initiated by Miriplatin blocks mtDNA replication . This triggers the PINK1-Parkin axis , inducing mitophagy . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded. This process is crucial for maintaining cellular homeostasis.
Pharmacokinetics
Miriplatin is selectively delivered to the liver, where it gradually releases platinum and radioactive components into systemic circulation . These components are then excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to reduction in renal clearance .
Result of Action
The action of Miriplatin leads to a decrease in cell viability and induces apoptosis . The combination of Miriplatin and radiation has been shown to have synergistic anti-tumor activity on hepatocellular carcinoma (HCC) cells through PUMA-mediated apoptosis and cell cycle arrest .
Action Environment
The level of caveolin-1 (Cav-1) determines the entry rate and switch of entry pathways of Miriplatin, indicating a novel role of Cav-1 in nanoparticle entry . After endosome-lysosome processing, Miriplatin is released in an unchanged metabolite form . This suggests that the cellular environment and specific proteins like Cav-1 can influence the action, efficacy, and stability of Miriplatin.
Safety and Hazards
将来の方向性
There is ongoing research into the use of Miriplatin in combination with other treatments such as radiation . This combination has shown synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest . This combination may possibly be effective in treating locally advanced HCC .
生化学分析
Biochemical Properties
Miriplatin is a platinum (II) complex-based anti-neoplastic agent with increased lipophilicity than its family members cisplatin and carboplatin . Due to its insolubility in water, miriplatin and lipiodol suspension is the sole formulation of miriplatin approved in Japan to treat hepatocellular carcinoma by transcatheter arterial chemoembolization .
Cellular Effects
Miriplatin has been shown to have anti-tumor activity on hepatocellular carcinoma (HCC) cells. It has been found to decrease cell viability dose-dependently and induce apoptosis . The combination of miriplatin and radiation has been shown to decrease cell viability synergistically in HCC cell lines, inducing cleaved PARP expression and causing sub-G1, G2/M, and S phase cell arrest .
Molecular Mechanism
The molecular mechanism of miriplatin involves the formation of platinum-DNA adducts, which leads to massive apoptosis . The combination of miriplatin and radiation has been shown to induce the expression of p53 up-regulated modulator of apoptosis (PUMA), leading to increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of miriplatin over time in laboratory settings have not been extensively studied. It has been observed that miriplatin shows a more sustained release than cisplatin .
Transport and Distribution
Miriplatin is selectively delivered to the liver, where it has a long retention time in lesions after transarterial chemoembolization . This selective delivery and retention make it particularly effective for the treatment of hepatocellular carcinoma.
特性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141977-79-9 | |
| Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MIRIPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
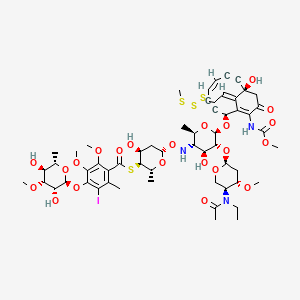
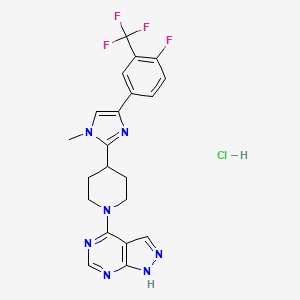

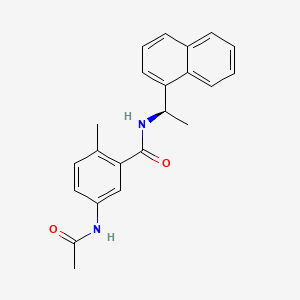
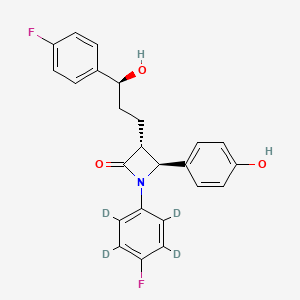
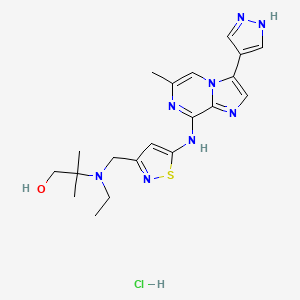
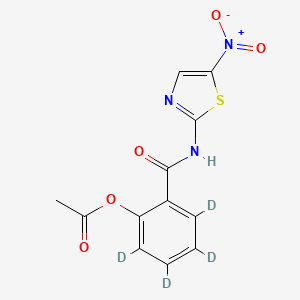



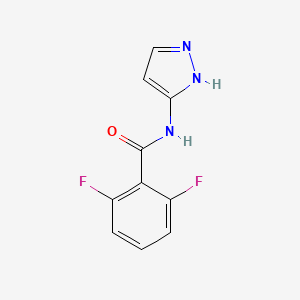
![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)